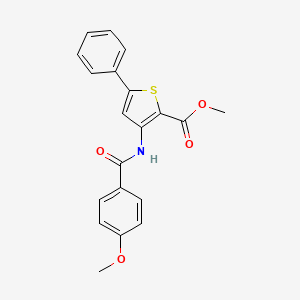

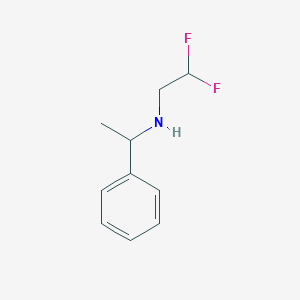

![molecular formula C16H22N4O2 B2529123 N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide CAS No. 1465373-32-3](/img/structure/B2529123.png)

N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide is a carboxamide derivative that is likely to possess interesting chemical and biological properties. Carboxamide derivatives have been extensively studied due to their potential pharmacological activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities against various cancer cell lines . Similarly, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been prepared and evaluated for their antitumor activities, with certain substitutions leading to compounds with significant in vivo efficacy .

Synthesis Analysis

The synthesis of carboxamide derivatives typically involves the reaction of an appropriate quinoline or acridine compound with primary amines. In the case of benzo[b][1,6]naphthyridine derivatives, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines resulted in a series of carboxylic acids, which were further converted to their corresponding carboxamides . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is crucial for their biological activity. For example, the position of substituents on the acridine ring system, as seen in the derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, can significantly influence their ability to intercalate with DNA and their subsequent biological activity . The presence of a dimethylamino group is a common feature in these molecules, which may contribute to their biological properties by affecting the molecule's basicity and ability to form hydrogen bonds.

Chemical Reactions Analysis

Carboxamide derivatives can undergo various chemical reactions, depending on their specific functional groups and molecular structure. The reactivity of such compounds is often explored in the context of their biological activity. For instance, the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines is tested against different cancer cell lines, and their reactivity with biological targets is a key area of interest . The chemical reactions of this compound would likely be influenced by the presence of the cyanocyclobutyl and dimethylamino groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as solubility, melting point, and stability, are important for their practical application and biological activity. The physicochemical properties of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives have been determined, and these properties are closely related to their biological activities . The presence of electron-withdrawing or electron-donating substituents can affect the charge of the molecule at physiological pH, which in turn influences its distribution and activity in vivo.

Applications De Recherche Scientifique

Topoisomerase Inhibition Studies

A significant body of research on N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide has been related to its role as a topoisomerase inhibitor. Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA, and their inhibition has been a focus due to the potential therapeutic applications in cancer treatment. For instance, CI-921, an analogue of this compound, demonstrated experimental antitumor activity by acting as a topoisomerase II poison in non-small cell lung cancer (NSCLC) studies (Harvey et al., 1991). Although this research primarily targets therapeutic outcomes, the mechanism of action highlights the compound's utility in understanding DNA-protein interactions and the cellular response to DNA damage.

Pharmacokinetic and Metabolism Studies

The pharmacokinetics and metabolism of derivatives of this compound have been extensively studied to understand their behavior in biological systems. For example, studies on N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have revealed insights into the drug's metabolic pathways and the formation of metabolites in cancer patients, offering valuable information on drug design, delivery, and safety profiles (Schofield et al., 1999). These investigations are crucial for developing drugs with optimized efficacy and minimized toxicity.

Drug Efficacy and Toxicity Evaluation

Research into the efficacy and toxicity of compounds related to this compound aids in the assessment of their potential therapeutic benefits and risks. Phase I and II clinical trials, such as those conducted on XR5000, a topoisomerase I and II inhibitor, help delineate the therapeutic window, dosing strategies, and adverse effect profiles of new drug candidates (Propper et al., 2003). Although the focus is often on clinical outcomes, such studies also provide foundational knowledge for developing safer and more effective treatments.

Propriétés

IUPAC Name |

N-(1-cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-19(2)9-10-22-14-11-13(5-8-18-14)15(21)20(3)16(12-17)6-4-7-16/h5,8,11H,4,6-7,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHOFROVDCPLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=NC=CC(=C1)C(=O)N(C)C2(CCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

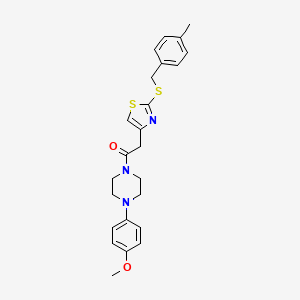

![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2529040.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/no-structure.png)

![1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2529045.png)

![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)

![(E)-4-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B2529051.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2529063.png)